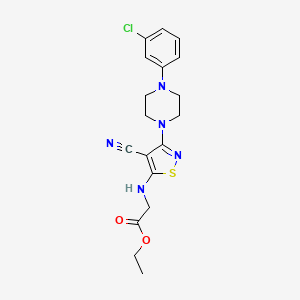

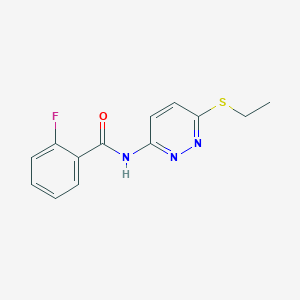

Ethyl 2-((3-(4-(3-chlorophenyl)piperazino)-4-cyano-5-isothiazolyl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

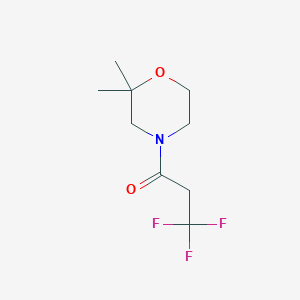

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the functional groups attached to the piperazine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the solubility, melting point, boiling point, and reactivity can vary greatly among different piperazine derivatives .

Aplicaciones Científicas De Investigación

Cyclisation Reactions

Cyclisation reactions of azolylhydrazones derived from ethyl cyanoacetate and malononitrile have been studied, showcasing the formation of azolo[5,1-c][1,2,4]triazines. This research highlights the solvent effects on cyclisation and provides insights into the structural dynamics of azolo-triazines under different conditions (Gray et al., 1976).

Synthesis of Novel Heterocycles

The synthesis of novel heterocyclic thienoquinoline derivatives illustrates the versatility of ethyl aminoacetate derivatives in creating complex molecular structures with potential pharmacological applications (Awad et al., 1991).

Impurity Profile Determination

A study on the impurity profile of a glycoprotein IIb/IIIa antagonist, closely related to the ethyl piperazinyl acetate structure, utilized liquid chromatography-mass spectrometry. This research is crucial for the development of drugs by identifying and characterizing impurities in the synthesis process (Thomasberger et al., 1999).

Antimicrobial Activity Evaluation

Research into 1,2,4-triazol-3-one derivatives, starting from ethyl aminoacetate compounds, demonstrated antimicrobial activities. This suggests the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Anticancer Agents Synthesis

The synthesis of potential anticancer agents, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showcases the application of ethyl aminoacetate derivatives in creating compounds that can inhibit cancer cell proliferation (Temple et al., 1983).

Novel Disperse Dyes

The creation of novel heterocyclic disperse dyes for dyeing polyester fibers demonstrates the application of ethyl aminoacetate derivatives in the textile industry, providing new dyes with good fastness properties (Iyun et al., 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[[3-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,2-thiazol-5-yl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2S/c1-2-26-16(25)12-21-18-15(11-20)17(22-27-18)24-8-6-23(7-9-24)14-5-3-4-13(19)10-14/h3-5,10,21H,2,6-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNLWTGQMKFDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C(=NS1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2766842.png)

![N-(2-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766846.png)

![(E)-2-cyano-N-(4-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2766858.png)

![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766859.png)

![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2766860.png)

![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)